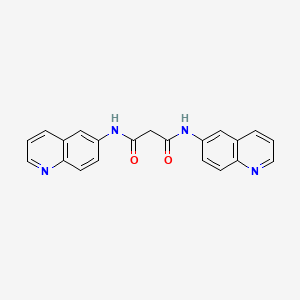![molecular formula C14H12N2O3 B5223317 N-[(3-nitrophenyl)-phenylmethyl]formamide](/img/structure/B5223317.png)
N-[(3-nitrophenyl)-phenylmethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-nitrophenyl)-phenylmethyl]formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydrogen atom of the formyl group is replaced by an amine group. This compound is characterized by the presence of a nitrophenyl group and a phenylmethyl group attached to the formamide structure. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)-phenylmethyl]formamide can be achieved through several methods. One common method involves the reaction of 3-nitrobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the aniline group, forming the desired product.
Another method involves the use of N,N-dimethylformamide (DMF) as a solvent and catalyst. The reaction between 3-nitrobenzaldehyde and aniline in the presence of DMF and acetic acid under microwave irradiation can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The use of microwave irradiation and DMF as a solvent and catalyst can enhance the reaction rate and yield, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-nitrophenyl)-phenylmethyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The formamide group can be hydrolyzed to formic acid and an amine using acidic or basic conditions.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Formic acid and aniline.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
N-[(3-nitrophenyl)-phenylmethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(3-nitrophenyl)-phenylmethyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The formamide group can also be hydrolyzed to release formic acid, which can act as a reducing agent in certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)formamide: Similar structure but with the nitro group in the para position.
N,N-Diphenylformamide: Contains two phenyl groups instead of a nitrophenyl group.
Formanilide: Lacks the nitro group and phenylmethyl group.
Uniqueness
N-[(3-nitrophenyl)-phenylmethyl]formamide is unique due to the presence of both a nitrophenyl group and a phenylmethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
IUPAC Name |
N-[(3-nitrophenyl)-phenylmethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-10-15-14(11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-10,14H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBHQKZGDIWRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5223257.png)
![11-(3,4-dimethoxyphenyl)-10-propanoyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B5223271.png)

![ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE](/img/structure/B5223295.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5223301.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B5223321.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)

![1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5223339.png)
